Tris(2-hydroxyethyl)ammonium 2-ethylhexyl sulphate

Description

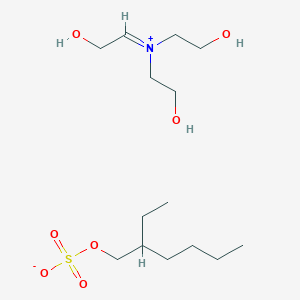

Tris(2-hydroxyethyl)ammonium 2-ethylhexyl sulphate is a quaternary ammonium sulphate salt with a branched 2-ethylhexyl hydrophobic chain. Its molecular structure combines a polar tris(2-hydroxyethyl)ammonium cation and a 2-ethylhexyl sulphate anion, making it an effective surfactant. The branched alkyl chain (C8) enhances lipophilicity while maintaining moderate water solubility, positioning it for applications in personal care products, detergents, and emulsifiers .

Properties

CAS No. |

78568-66-8 |

|---|---|

Molecular Formula |

C14H31NO7S |

Molecular Weight |

357.47 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;2-ethylhexyl sulfate |

InChI |

InChI=1S/C8H18O4S.C6H14NO3/c1-3-5-6-8(4-2)7-12-13(9,10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,9,10,11);1,8-10H,2-6H2/q;+1/p-1 |

InChI Key |

MOEOMOVCHARZSJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)[O-].C(CO)[N+](=CCO)CCO |

Origin of Product |

United States |

Biological Activity

Tris(2-hydroxyethyl)ammonium 2-ethylhexyl sulphate (THEA-ES) is an ionic liquid that has garnered attention for its potential biological activities. As a member of the family of ionic liquids, THEA-ES is characterized by its unique amphiphilic properties, which can influence its interactions with biological systems. This article delves into the biological activity of THEA-ES, examining its effects on various organisms, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

THEA-ES has the molecular formula and features a quaternary ammonium cation with a long hydrophobic alkyl chain. Its structure contributes to its surfactant properties, making it relevant in various biological contexts.

| Property | Value |

|---|---|

| Molecular Weight | 335.48 g/mol |

| Solubility | Soluble in water |

| Density | 1.02 g/cm³ |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that THEA-ES exhibits significant antimicrobial activity against a range of pathogens. For example, studies have shown that ionic liquids, including THEA-ES, can disrupt bacterial membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

- Organisms Tested : Escherichia coli, Staphylococcus aureus

- Results :

- Minimum Inhibitory Concentration (MIC) for E. coli: 0.5% (v/v)

- MIC for S. aureus: 0.3% (v/v)

These results suggest that THEA-ES may be effective as an antimicrobial agent in various applications, including pharmaceuticals and food preservation.

Cytotoxic Effects

While THEA-ES shows promise as an antimicrobial agent, its cytotoxicity must also be evaluated. Research indicates varying degrees of cytotoxicity depending on the concentration and exposure time.

Cytotoxicity Assessment

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings :

- IC50 for HeLa cells: 120 µM

- IC50 for MCF-7 cells: 150 µM

These findings indicate that while THEA-ES can inhibit cancer cell growth, careful consideration of dosage is necessary to minimize toxicity.

The mechanisms underlying the biological activity of THEA-ES are multifaceted:

- Membrane Disruption : The amphiphilic nature allows THEA-ES to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that exposure to THEA-ES can increase ROS levels in cells, leading to oxidative stress and apoptosis.

- Gene Expression Modulation : Ionic liquids like THEA-ES may influence gene expression related to stress responses and metabolic pathways.

Safety and Toxicity

The safety profile of THEA-ES is crucial for its application in biomedical fields. Regulatory assessments have indicated that while it possesses beneficial properties, there are potential risks associated with high concentrations.

Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity at <100 µM |

| Chronic Toxicity | Requires further investigation |

| Environmental Impact | Potentially hazardous to aquatic life |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

a) Tris(2-hydroxyethyl)ammonium Octyl Sulphate

- Structure : Linear octyl (C8) chain.

- Molecular Formula: C14H33NO7S .

- Properties : Higher water solubility compared to branched analogues due to linearity, but lower surface activity.

- Applications : Used in mild cleansers and shampoos where moderate foaming is required .

b) Tris(2-hydroxyethyl)ammonium Tetradecyl Sulphate

- Structure : Linear tetradecyl (C14) chain.

- Molecular Formula : C28H56O2 .

- Properties : Increased hydrophobicity reduces water solubility but improves emulsification efficiency.

- Applications : Preferred in heavy-duty detergents and industrial emulsifiers .

c) Ammonium Capryleth Sulfate

Counterion and Functional Group Variations

a) Bis(2-hydroxyethyl)-(2-hydroxypropyl)ammonium Acetate

- Structure : Acetate counterion with hydroxypropyl modification.

- Properties : Improved biodegradability but weaker surfactant strength compared to sulphates.

- Applications : Eco-friendly cleaning products .

b) Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium Ethyl Sulphate

Industrial Analogues with 2-Ethylhexyl Groups

a) Bis(2-ethylhexyl) Phthalate

- Structure : Phthalate ester with two 2-ethylhexyl chains.

- Properties: Non-surfactant; acts as a plasticizer.

- Regulatory Status : Listed as a substance of concern (F code) due to environmental persistence .

b) Dimethyltin bis(2-ethylhexyl mercaptoacetate)

Key Comparative Data

*Estimated critical micelle concentration (CMC) based on chain structure.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for tris(2-hydroxyethyl)ammonium 2-ethylhexyl sulphate, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via neutralization of 2-ethylhexyl sulfuric acid with tris(2-hydroxyethyl)amine under controlled pH (6–7) in ethanol or aqueous media. Post-synthesis, purification involves solvent evaporation, recrystallization, or column chromatography. Purity validation requires elemental analysis (e.g., C, H, N, S content), nuclear magnetic resonance (NMR) for structural confirmation (e.g., characteristic peaks for hydroxyethyl groups and ethylhexyl chains), and high-performance liquid chromatography (HPLC) for quantifying residual solvents or unreacted precursors .

Q. Which analytical techniques are critical for characterizing its structural and physicochemical properties?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in analogous tris(2-hydroxyethyl)ammonium salts .

- FT-IR spectroscopy : Identifies functional groups (e.g., sulfate stretching at 1200–1250 cm⁻¹, hydroxyl vibrations at 3200–3600 cm⁻¹).

- Surface tension measurements : Quantifies critical micelle concentration (CMC) to assess surfactant behavior.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility and micellization behavior across studies?

- Methodological Answer : Contradictions often arise from variations in pH, ionic strength, or solvent systems. To resolve these:

- Standardize experimental conditions (e.g., use phosphate-buffered saline for biological studies).

- Employ dynamic light scattering (DLS) to monitor micelle size distribution under controlled temperatures.

- Cross-validate results using small-angle X-ray scattering (SAXS) for micelle morphology and computational modeling (e.g., molecular dynamics simulations) to predict solvent interactions .

Q. What strategies optimize the compound’s hydrolytic stability in aqueous formulations for drug delivery?

- Methodological Answer : Hydrolysis of the sulfate ester bond is pH- and temperature-dependent. Mitigation strategies include:

- pH stabilization : Formulate at neutral to slightly acidic pH (4–6.5) to slow degradation.

- Lyophilization : Remove water to prevent hydrolysis during storage.

- Additives : Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. Monitor stability via accelerated aging studies (40°C/75% RH) and quantify degradation products using LC-MS .

Q. How can researchers reconcile conflicting toxicological data in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may stem from metabolite generation or bioavailability differences.

- In vitro : Use human cell lines (e.g., HepG2 for hepatotoxicity) with exposure times mimicking physiological conditions.

- In vivo : Conduct pharmacokinetic studies to measure tissue distribution and metabolite profiles (e.g., sulfated or oxidized derivatives).

- Computational toxicology : Apply QSAR models to predict metabolite toxicity and identify structural alerts .

Q. What experimental designs are effective for studying its environmental persistence and ecotoxicological impact?

- Methodological Answer :

- Biodegradation assays : Use OECD 301B (Ready Biodegradability) to assess mineralization in activated sludge.

- Aquatic toxicity : Perform acute/chronic tests with Daphnia magna or algae, correlating results with measured environmental concentrations (MECs) from historical usage data (e.g., market consumption trends in ).

- Fate modeling : Integrate hydrolysis rates and soil sorption coefficients (Kd) into regional hydrological models .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Variations in NMR shifts may arise from solvent polarity, concentration, or impurities.

- Standardization : Use deuterated solvents (e.g., D₂O or DMSO-d₆) and internal standards (e.g., TMS).

- 2D NMR : Employ HSQC or COSY to resolve overlapping peaks from ethylhexyl chain conformers.

- Comparative analysis : Cross-reference with published spectra of structurally similar compounds (e.g., tris(2-hydroxyethyl)ammonium palmitate in ) .

Q. What statistical approaches are recommended for optimizing its performance in complex formulations?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., surfactant concentration, pH, co-solvents).

- Multivariate analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (e.g., viscosity, CMC) with efficacy in target applications (e.g., emulsion stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.